molecular formula C15H24BNO4S B2977966 N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS No. 2377608-59-6

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No. B2977966
CAS RN: 2377608-59-6
M. Wt: 325.23
InChI Key: URPCRQBRTIKFHJ-UHFFFAOYSA-N
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Description

“N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups .


Synthesis Analysis

The synthesis of similar compounds involves nucleophilic and amidation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

Similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 27-31 °C (lit.) and a boiling point of 130°C/20mmHg (lit.) . Another related compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, has a refractive index n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Synthesis Intermediary

This compound serves as an important intermediate in organic synthesis due to its borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions, which are fundamental processes in creating complex organic molecules .

Crystallographic and Conformational Analyses

The structure of this compound has been characterized by various methods including 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . These techniques are crucial for understanding the molecular geometry and electronic structure, which are essential for predicting reactivity and designing new molecules .

Density Functional Theory (DFT) Studies

DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound. This theoretical approach helps in clarifying certain physical and chemical properties, which is valuable for designing molecules with desired characteristics .

Drug Synthesis

In drug synthesis, boronic acid compounds like this one are used to protect diols and are utilized in the asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions. These reactions are pivotal for the creation of a wide array of pharmaceuticals .

Enzyme Inhibitors and Ligand Drugs

Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs. They have applications in treating tumors, microbial infections, and are also used in anticancer drugs. Their role in inhibiting enzymatic activity is critical for therapeutic applications .

Fluorescent Probes

The compound’s ability to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines makes it a valuable tool as a fluorescent probe. These probes are used in various biological and chemical assays to detect the presence of specific molecules .

Stimulus-Responsive Drug Carriers

Borate linkages are widely used in the construction of stimulus-responsive drug carriers due to their simple construction conditions, good biocompatibility, and responsiveness to microenvironmental changes such as pH, glucose, and ATP. This application is significant in targeted drug delivery systems .

Boronic Ester Bond Applications

The boronic ester bonds in this compound can be used to load drugs onto carriers through covalent or non-covalent interactions. The formation and rupture of these bonds in different environments facilitate controlled drug release, which is a key aspect of modern pharmacotherapy .

Safety and Hazards

The safety data sheet for a similar compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-6-11-17-22(18,19)13-9-7-12(8-10-13)16-20-14(2,3)15(4,5)21-16/h7-10,17H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPCRQBRTIKFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

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